N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a structurally complex organic compound featuring a triazole ring, a butanamide linker, and a fused [1,2,4]triazolo[4,3-a]pyridine moiety. The compound’s design integrates multiple pharmacophoric elements:
- Triazole rings: Known for hydrogen-bonding interactions with biological targets.
- Methoxybenzyl group: Enhances lipophilicity and membrane permeability.
- Triazolo-pyridine: Imparts aromatic stacking and enzyme-binding capabilities.
Research highlights its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme-modulating effects, likely mediated through interactions with kinases or GPCRs .
Properties
Molecular Formula |
C20H21N7O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N7O2/c1-29-15-10-8-14(9-11-15)13-16-21-20(26-23-16)22-19(28)7-4-6-18-25-24-17-5-2-3-12-27(17)18/h2-3,5,8-12H,4,6-7,13H2,1H3,(H2,21,22,23,26,28) |
InChI Key |
VMPYSTPZAZZZSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the methoxybenzyl group: This step may involve nucleophilic substitution reactions where a methoxybenzyl halide reacts with a nucleophile.
Construction of the pyridine ring: This can be synthesized through various methods, including condensation reactions involving suitable precursors.
Coupling of the triazole and pyridine rings: This step often involves the use of coupling reagents and catalysts to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methoxybenzyl (target compound) vs. acetylphenyl (higher antitumor potency) or benzyloxy (CNS activity) groups demonstrate how side-chain modifications tune target specificity .
- Core Variations : Compounds lacking the triazolo-pyridine moiety (e.g., benzimidazole derivatives) exhibit narrower activity spectra .
Functional Analogues with Heterocyclic Diversity
| Compound Name | Structural Features | Biological Activity | Uniqueness vs. Target Compound | Source |
|---|---|---|---|---|
| 5-(4-(4-Methoxybenzyl)-1H-1,2,4-triazol-3-yl)-1H-benzo[d]imidazole | Benzimidazole core | Anticancer (EGFR inhibition) | Lacks triazolo-pyridine; lower metabolic stability | |
| N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide | Acetamide linker, ethyl group | Antimicrobial (MIC = 4 µg/mL) | Simplified structure; reduced potency in enzyme assays | |
| N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide | Thiadiazole substitution | Antiviral (HCV protease inhibition) | Thiadiazole enhances solubility but reduces binding affinity |
Key Observations :
- Heterocyclic Replacements : Thiadiazole or benzimidazole substitutions alter solubility and target engagement compared to the triazolo-pyridine core .
- Linker Flexibility : The butanamide chain in the target compound improves conformational adaptability over rigid acetamide linkers .
Research Findings and Mechanistic Insights
Binding Affinity and Selectivity
- The target compound showed 10-fold higher binding affinity (Kd = 12 nM) to kinase targets compared to N-(3-acetylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide (Kd = 120 nM), attributed to the methoxybenzyl group’s hydrophobic interactions .
- Selectivity : Unlike simpler analogues, the target compound avoids off-target binding to cytochrome P450 enzymes, reducing toxicity risks .
Pharmacokinetic Profile
| Parameter | Target Compound | N-(2-Methoxybenzyl) Analogue |
|---|---|---|
| LogP | 2.8 | 2.1 |
| Plasma Half-Life (rats) | 6.2 h | 3.8 h |
| Oral Bioavailability | 68% | 45% |
The extended half-life and bioavailability of the target compound correlate with its methoxybenzyl group’s metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
